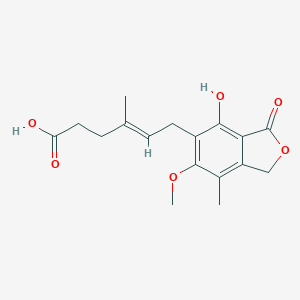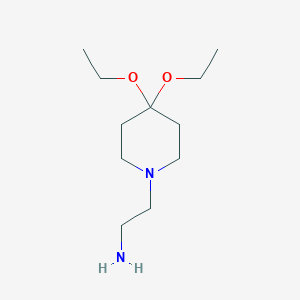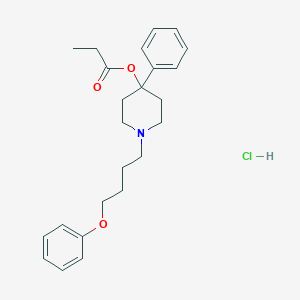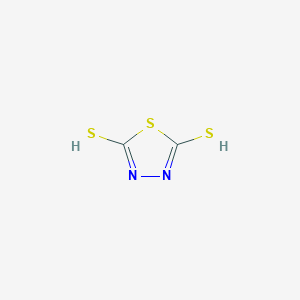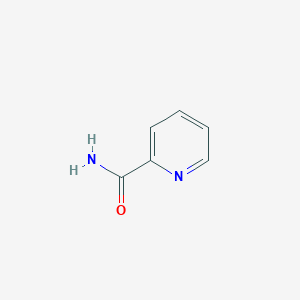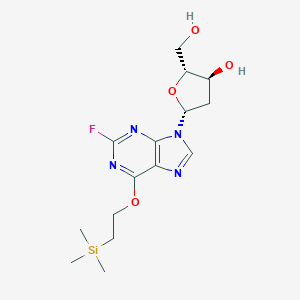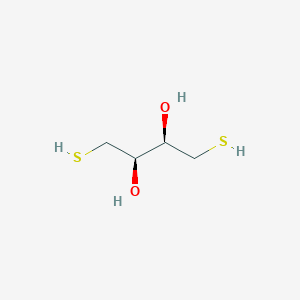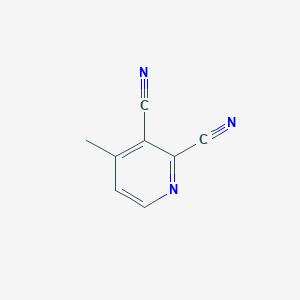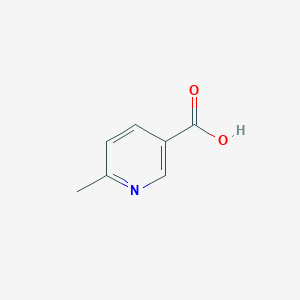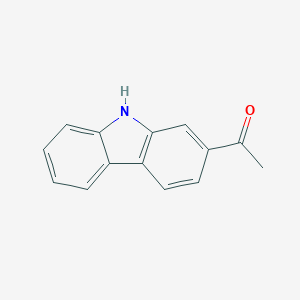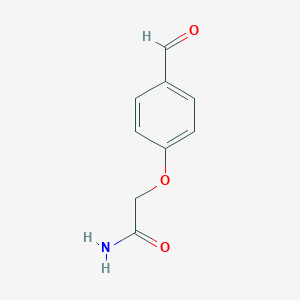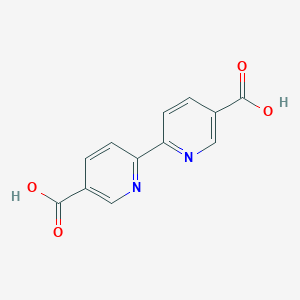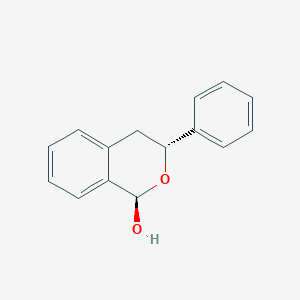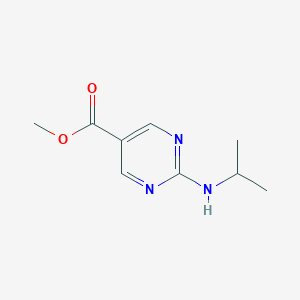
2-Isopropylamino-5-methoxycarbonylpyrimidine
Übersicht
Beschreibung
2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound that belongs to the pyrimidine class of organic molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-Isopropylamino-5-methoxycarbonylpyrimidine is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Isopropylamino-5-methoxycarbonylpyrimidine can affect several biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. It also modulates the expression of genes involved in inflammation and cell proliferation. In addition, the compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Isopropylamino-5-methoxycarbonylpyrimidine in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several areas of research that can be explored in the future regarding 2-Isopropylamino-5-methoxycarbonylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the compound can be used as a starting material for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of several diseases and has been extensively studied for its pharmacological properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Isopropylamino-5-methoxycarbonylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The compound has also been used as a precursor for the synthesis of other pyrimidine-based compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
148741-62-2 |
|---|---|
Produktname |
2-Isopropylamino-5-methoxycarbonylpyrimidine |
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
BMZVQFVNORDZSX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
Kanonische SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
Synonyme |
5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

